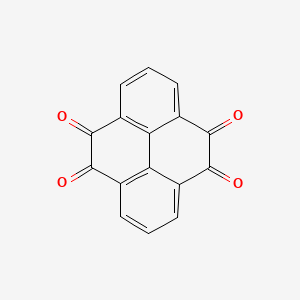![molecular formula C12H34O3Si4 B1589161 1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane CAS No. 60111-46-8](/img/structure/B1589161.png)
1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane
Übersicht
Beschreibung
“1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane” is a chemical compound with the molecular formula C12H34O3Si4 . It has an average mass of 338.739 Da and a monoisotopic mass of 338.158508 Da .
Molecular Structure Analysis
The molecular structure of this compound can be represented as CHOSi . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
This compound has a molecular weight of 384.8393 . It also has a density of 0.87 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Thermally Stable Polysiloxanes
Kowalewska and Stanczyk (2003) developed novel thermally stable polysiloxanes with bulky side chain tris(trimethylsilyl)hexyl and reactive glycidoxypropyl substituents. These polysiloxanes were synthesized via hydrosilylation route and further cross-linked using UV light, indicating their potential use as membranes for fluid separation at high temperatures (Kowalewska & Stanczyk, 2003).
Polysiloxane-silica Hybrids
Rozga-Wijas et al. (2005) discussed the synthesis of siloxane–silica hybrid materials using novel precursors, including trisiloxane segments. These materials were obtained in different forms, such as precipitated particles and monolithic materials, suggesting applications in materials science (Rozga-Wijas et al., 2005).
Polymethyl(trimethylsiloxy)siloxane Synthesis
Cai and Weber (2000) reported the synthesis of Polymethyl(trimethylsiloxy)siloxane, a linear polysiloxane, via anionic ring-opening polymerization. This research contributes to the field of polymer chemistry, especially in the development of new polysiloxane materials (Cai & Weber, 2000).
Silicone Elastomers for Transducers
Dascalu et al. (2015) synthesized vinyl end-functionalized polysiloxanes containing varying amounts of trifluoropropyl groups. These materials were used in dielectric elastomer transducers, demonstrating the significance of this compound in creating advanced materials with specific electrical properties (Dascalu et al., 2015).
Protective Coatings
Rodošek et al. (2017) explored the use of alkoxysilyl-functionalised precursors, including cyclotetrasiloxane, to produce protective coatings. These coatings demonstrated improved efficiency against corrosion, highlighting the application in surface treatment and protection (Rodošek et al., 2017).
Novel Polymer Systems
Kowalewska et al. (1999) developed novel polysiloxanes and polystyrene copolymers with highly sterically demanding tris(trimethylsilyl)methyl substituents. These polymers showed increased rigidity, suggesting applications in areas where enhanced mechanical properties are required (Kowalewska et al., 1999).
Safety And Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding long-term inhalation of its vapor and contact with skin and eyes .
Eigenschaften
IUPAC Name |
trimethyl-[propyl-bis(trimethylsilyloxy)silyl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H34O3Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11-12H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTUWEUXLNHYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H34O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462462 | |
| Record name | 1,1,1,5,5,5-hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane | |
CAS RN |
60111-46-8 | |
| Record name | 1,1,1,5,5,5-hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



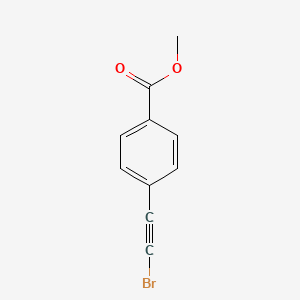
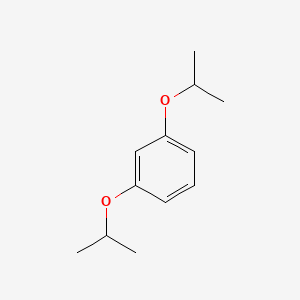
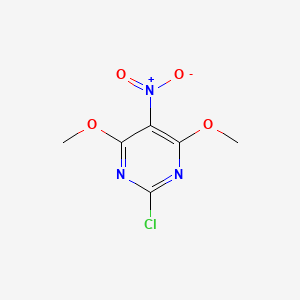
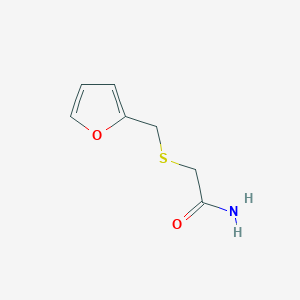
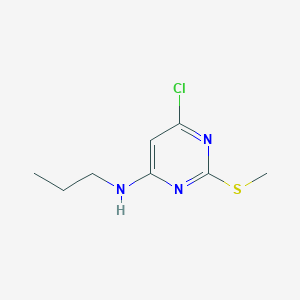
![(R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1589085.png)
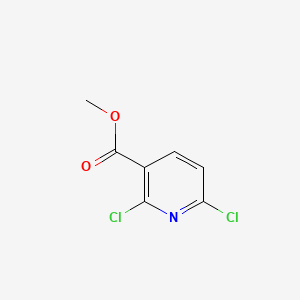

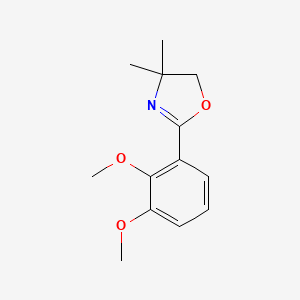
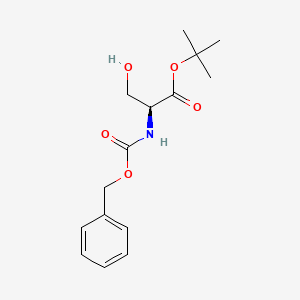
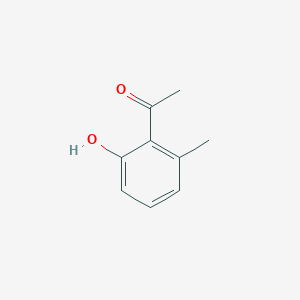
![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)
